molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

Ethyl N-(4-chlorophenyl)carbamate

Cat. No. B1219002
Key on ui cas rn: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Patent
US04430505

Procedure details

Following the procedure described in Example 1, 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (approximately 96%) and 1400 g of chlorobenzene were reacted for 6.5 hours at 200° C. in the pressure apparatus described in Example 1. After the apparatus had been cooled and vented, the reaction mixture was removed. Excess ethanol was removed by fractional distillation at atmospheric pressure. The mixture (while being stirred) was then exposed to hydrogen chloride gas at room temperature, filtered and subjected to fractional distillation in vacuo. Chlorobenzene was separated off at 15 mbar. Subsequent distillation at 0.2 mbar yielded 785 g (78.6% of the theoretical yield) of N-(4-chlorophenyl)-carbamic acid ethyl ester melting at from 68° to 70° C.
Quantity
638 g
Type
reactant
Reaction Step One
Name
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
625 g
Type
reactant
Reaction Step Four
Quantity
1400 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.NC(N)=O.[C:13](=[O:18])([O:15][CH2:16][CH3:17])N.C(O)C>ClC1C=CC=CC=1>[CH2:16]([O:15][C:13](=[O:18])[NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:17]

Inputs

Step One
Name
Quantity
638 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
C(N)(OCC)=O
Step Four
Name
Quantity
625 g
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
1400 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture (while being stirred)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 6.5 hours at 200° C. in the pressure apparatus
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the apparatus had been cooled
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed
CUSTOM
Type
CUSTOM
Details
Excess ethanol was removed by fractional distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
was then exposed to hydrogen chloride gas at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation in vacuo
CUSTOM
Type
CUSTOM
Details
Chlorobenzene was separated off at 15 mbar
DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation at 0.2 mbar
CUSTOM
Type
CUSTOM
Details
yielded 785 g (78.6% of the

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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